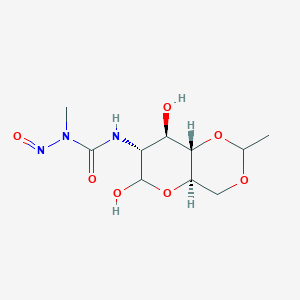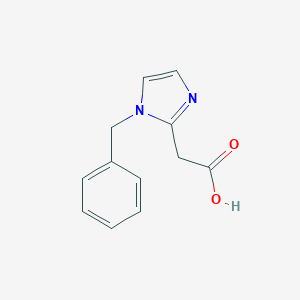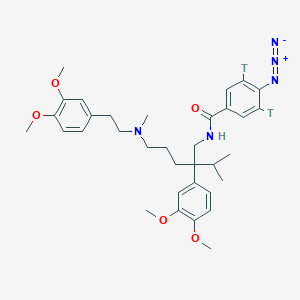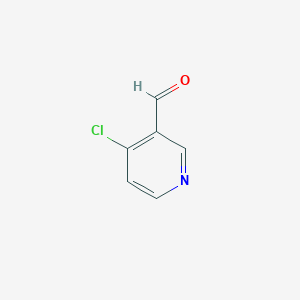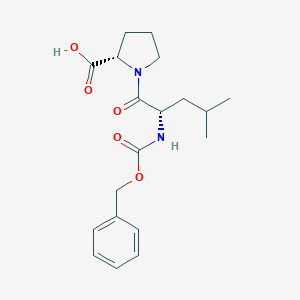
Z-Leu-Pro-OH . CHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Leu-Pro-OH . CHA: is a synthetic peptide compound that is commonly used in biochemical and pharmaceutical research. It is composed of a sequence of amino acids, specifically leucine and proline, and is often utilized in studies involving enzyme activity and protein interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Pro-OH . CHA typically involves the stepwise addition of protected amino acids to form the desired peptide sequence. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides. After the peptide chain is assembled, the protecting groups are removed to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of large quantities of the peptide. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Z-Leu-Pro-OH . CHA can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Functional groups within the peptide can be substituted with other groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.
Applications De Recherche Scientifique
Chemistry: Z-Leu-Pro-OH . CHA is used as a model compound in studies of peptide synthesis and modification. It serves as a benchmark for testing new synthetic methods and reagents.
Biology: In biological research, this compound is used to study enzyme-substrate interactions. It can be used as a substrate for proteases to investigate their specificity and activity.
Medicine: The compound is also used in the development of peptide-based drugs. Its stability and well-defined structure make it an ideal candidate for drug design and testing.
Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the consistency and purity of peptide-based products.
Mécanisme D'action
The mechanism of action of Z-Leu-Pro-OH . CHA involves its interaction with specific enzymes or proteins. The peptide can act as a substrate for proteases, which cleave the peptide bond between leucine and proline. This cleavage can be monitored to study the activity and specificity of the protease. Additionally, the peptide can bind to other proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Z-Leu-Gly-OH: A similar peptide with glycine instead of proline.
Z-Leu-Ala-OH: A peptide with alanine replacing proline.
Z-Leu-Val-OH: A peptide with valine in place of proline.
Comparison: Z-Leu-Pro-OH . CHA is unique due to the presence of proline, which introduces a kink in the peptide chain. This kink can affect the peptide’s interaction with enzymes and proteins, making it a valuable tool for studying protein structure and function. Other similar compounds, such as Z-Leu-Gly-OH or Z-Leu-Ala-OH, lack this kink and may have different properties and applications.
Propriétés
Numéro CAS |
116939-86-7 |
|---|---|
Formule moléculaire |
C19H26N2O5 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5/c1-13(2)11-15(17(22)21-10-6-9-16(21)18(23)24)20-19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,25)(H,23,24)/t15-,16-/m0/s1 |
Clé InChI |
WIMACFFGMDFEAP-HOTGVXAUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Synonymes |
Z-Leu-Pro-OH . CHA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


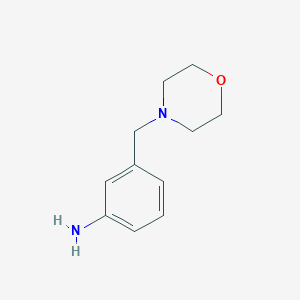
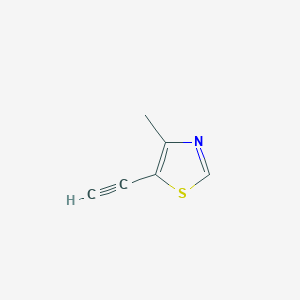


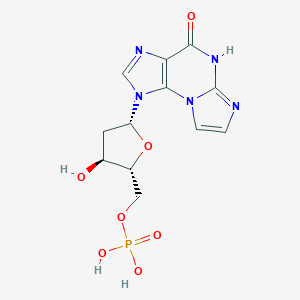

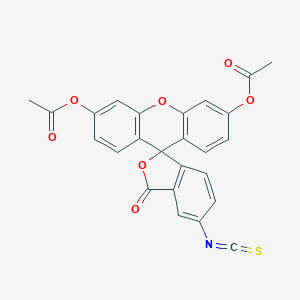
![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
